Ethyl 4-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

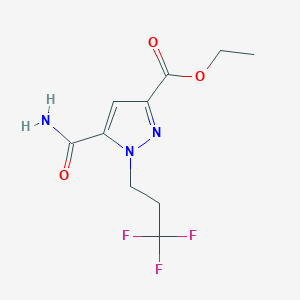

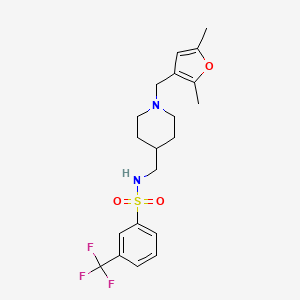

Ethyl 4-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)butanoate is an organic compound with the molecular formula C15H27NO6 . It is also known as N-Boc-2-aminoacetaldehyde . This compound belongs to the class of organic compounds known as gamma amino acids and derivatives, which are amino acids having a (-NH2) group attached to the gamma carbon atom .

Synthesis Analysis

N-Boc-2-aminoacetaldehyde, a derivative of this compound, is an organic building block. It reacts with Horner-Wadsworth-Emmons (HWE) reagent to afford γ-aminobutyric acid (GABA)-derived α-keto amide/ester units . It has been used in the total synthesis of (+)-negamycin . It has also been used in the synthesis of (E)-ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate .Molecular Structure Analysis

The molecular weight of Ethyl 4-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)butanoate is 317.38 . The exact structure of this compound is not provided in the search results.Chemical Reactions Analysis

N-Boc-2-aminoacetaldehyde, a derivative of this compound, has been used in a three-component synthesis of pyrrolidines involving 1,3-dipolar cycloaddition . It has also been used in the synthesis of 2,2′-bipyridine .科学的研究の応用

Synthesis of Pyrrolidines

This compound is used in a three-component synthesis of pyrrolidines involving 1,3-dipolar cycloaddition, which is a significant method for constructing five-membered rings containing nitrogen .

α-Methylenation

It is utilized in α-methylenation of amino aldehydes, a process that proceeds quickly and efficiently using formaldehyde and catalysis by either pyrrolidine proprionic acid or the dipeptide L-Pro-β-Ala .

Synthesis of (+)-Negamycin

The compound serves as a starting reagent in the total synthesis of (+)-negamycin, an antibiotic that shows promise against a broad spectrum of bacteria .

Synthesis of Bipyridines

It is also involved in the synthesis of 2,2′-bipyridine, an important ligand in coordination chemistry due to its ability to bind to transition metals .

Building Block for Protected Pyrroloproline

It acts as a building block in the synthesis of a protected pyrroloproline, which is useful in peptide synthesis and drug discovery .

Intermediate for Novel Organic Compounds

This compound serves as an intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

作用機序

Target of Action

Similar compounds have been used as building blocks in the synthesis of various organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These compounds have a wide range of biological activities, suggesting that Ethyl 4-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)butanoate may interact with multiple targets.

Mode of Action

It’s known that esters, which this compound is, feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . This structure allows esters to participate in a variety of chemical reactions, including hydrolysis, transesterification, and others that can lead to significant changes in biological systems.

Biochemical Pathways

Given its structure and the known activities of similar compounds, it’s likely that it may be involved in various biochemical reactions, potentially acting as an intermediate in the synthesis of other biologically active compounds .

Pharmacokinetics

The compound’s ester structure suggests that it may be subject to hydrolysis in the body, which could affect its bioavailability and distribution .

Result of Action

Similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . This suggests that Ethyl 4-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)butanoate may have similar effects, depending on its specific targets and mode of action.

特性

IUPAC Name |

ethyl 4-[(2-ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO6/c1-6-20-12(17)9-8-10-16(11-13(18)21-7-2)14(19)22-15(3,4)5/h6-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOQUVDBRBRELA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN(CC(=O)OCC)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo-](/img/structure/B3006711.png)

![Methyl 2-[[1-(difluoromethyl)-4-methylpyrazol-3-yl]amino]acetate](/img/structure/B3006714.png)

![6-(3-Methoxypropyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B3006715.png)

![4-(dimethylamino)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3006717.png)

![tert-butyl 7-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B3006720.png)